8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Description

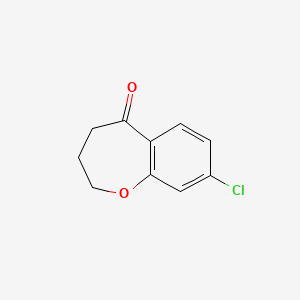

8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a heterocyclic compound featuring a seven-membered benzoxepin ring system with a ketone group at position 5 and a chlorine substituent at position 6. Its molecular formula is C₉H₉ClO₂, with a molecular weight of 184.62 g/mol (CAS: 19685-84-8) . The compound is structurally characterized by a fused benzene and oxepane ring, where the chlorine atom at position 8 influences electronic and steric properties.

Synthetically, it is utilized as a precursor in organic chlorination reactions, facilitated by reagents like selenium tetrachloride, which promotes carbon-chlorine bond formation .

Properties

IUPAC Name |

8-chloro-3,4-dihydro-2H-1-benzoxepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEJJWHKEWTRSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=C(C=C2)Cl)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with ethylene glycol in the presence of a base to form the intermediate, which is then cyclized to form the target compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxepin derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of oxepin derivatives with additional oxygen functionalities.

Reduction: Formation of 8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol.

Substitution: Formation of various substituted benzoxepin derivatives depending on the nucleophile used.

Scientific Research Applications

8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied. Further research is needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

Halogen-Substituted Benzoxepinones

The substitution pattern of halogens (Cl, F, Br) significantly alters physicochemical properties and reactivity. Key analogs include:

Aromatic Substituents

- Molecular formula: C₉H₁₀ClF₂NO (MW: 227.63) .

Heterocyclic Analogs with Divergent Cores

Benzazepine Derivatives

Benzodiazepinones

- 8-Chlor-4-methyl-1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one: Synthesized via alkylation with methyl iodide, yielding a 90.4% product (m.p. 126–127°C) . Unlike benzoxepins, benzodiazepinones exhibit nitrogen-rich cores, enabling diverse biological interactions.

Data Tables

Table 1: Comparative Physicochemical Properties

Research Findings and Trends

- Synthetic Reactivity : The benzoxepin core is amenable to Wittig-Horner reactions, enabling functionalization with phosphonate reagents .

- Halogen Effects : Chlorine at position 8 enhances electrophilicity, critical for nucleophilic substitution reactions, while fluorine analogs offer improved metabolic stability .

Biological Activity

Chemical Identity and Properties

8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a chemical compound with the molecular formula and a molecular weight of approximately 196.63 g/mol. It is characterized by a bicyclic structure that includes a benzoxepin moiety, which contributes to its unique biological properties. The compound is often utilized as a building block in organic synthesis and has shown potential in various biological applications, including antimicrobial and anticancer activities .

Synthesis

The synthesis of 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves cyclization reactions starting from 2-chlorobenzoyl chloride and ethylene glycol under basic conditions. This method yields the target compound while allowing for modifications to enhance its biological activity .

Antimicrobial Properties

Research indicates that 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it may serve as a lead compound for the development of new antibiotics .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. Specifically, it has shown promise against certain types of tumors by inducing apoptosis in cancerous cells while sparing normal cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .

Neuropharmacological Effects

The compound has also been investigated for its effects on the central nervous system (CNS). It acts as a selective antagonist for dopamine D1 receptors, which are implicated in several neuropsychiatric disorders such as schizophrenia and Parkinson's disease. This property suggests potential therapeutic applications in treating these conditions .

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 15 |

| Escherichia coli | 18 | 25 |

| Pseudomonas aeruginosa | 15 | 30 |

Study 2: Anticancer Properties

In another investigation focused on its anticancer properties, researchers treated human breast cancer cell lines with varying concentrations of the compound. The findings revealed a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Q & A

Q. Table 1: Synthetic Conditions and Yields

| Step | Reagent/Condition | Yield | Reference |

|---|---|---|---|

| Acylation | Acetic anhydride, benzene, 8h | 85–90% | |

| Cyclization | Na methylate, ether, 80°C, 15min | 90.4% | |

| Purification | Ether/isopropanol crystallization | >95% |

Basic: What spectroscopic techniques validate the structure of 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one?

Answer:

A multi-technique approach is critical:

- IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and C-Cl bonds at ~750 cm⁻¹ .

- NMR :

- LCMS : Validates molecular weight (e.g., [M+H]+ = 224.6) and purity (>95%) .

Advanced: How do stereochemical variations impact the biological activity of 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one analogs?

Answer:

Stereochemistry influences receptor binding and metabolic stability. For example:

- (R)- vs. (S)-isomers : (R)-configured analogs of related benzazepines show higher affinity for neurotransmitter receptors (e.g., serotonin 5-HT₂) due to spatial compatibility with binding pockets .

- Experimental Design : Use chiral HPLC to isolate enantiomers and compare activity in vitro (e.g., IC₅₀ assays). Molecular docking studies further predict binding modes .

Advanced: How can researchers resolve contradictions in spectral data for polymorphic forms of this compound?

Answer:

Polymorphs (e.g., Form I vs. Form II) exhibit distinct spectral and thermal properties:

- X-ray Diffraction (XRD) : Resolves crystal lattice differences (e.g., Form I: monoclinic vs. Form II: orthorhombic) .

- DSC/TGA : Differentiates melting points and thermal stability (e.g., Form I melts at 126–127°C; Form II at 135°C) .

- Multi-Technique Validation : Cross-reference IR, NMR, and XRD data to assign polymorphic identity conclusively .

Advanced: What challenges arise when scaling up the synthesis of 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one?

Answer:

Scale-up introduces variability in yield and purity:

- Reactor Design : Continuous flow systems improve heat/mass transfer compared to batch reactors, reducing by-products (e.g., <5% impurities) .

- Purification : Chromatography becomes impractical; recrystallization in mixed solvents (e.g., ethanol/water) is preferred for industrial-scale purity (>98%) .

- Process Analytics : Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress .

Basic: What are the key applications of 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one in medicinal chemistry?

Answer:

It serves as a precursor for:

- Benzodiazepine Analogs : Modifications at the 8-Cl position enhance GABA receptor modulation .

- Anticancer Agents : Derivatives with substituted aryl groups inhibit tubulin polymerization (IC₅₀ < 1 µM in HeLa cells) .

- Neuroprotective Agents : The tetrahydrobenzoxepin scaffold reduces oxidative stress in neuronal models .

Advanced: How can computational modeling optimize the synthesis and activity of derivatives?

Answer:

- DFT Calculations : Predict reaction pathways (e.g., energy barriers for cyclization) to optimize solvent/base combinations .

- Molecular Dynamics : Simulate ligand-receptor interactions to prioritize derivatives for synthesis (e.g., binding free energy < −8 kcal/mol) .

- QSAR Models : Correlate substituent electronegativity with bioactivity (R² > 0.85 for anxiolytic potency) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Ventilation : Use fume hoods due to volatile solvents (e.g., benzene) .

- PPE : Nitrile gloves and goggles to prevent skin/eye contact with chlorinated intermediates .

- Waste Disposal : Neutralize acidic by-products (e.g., HCl) before disposal .

Advanced: How to address low yields in the acylation step of the synthesis?

Answer:

- Catalyst Screening : Lewis acids (e.g., AlCl₃) increase electrophilicity of acylating agents .

- Solvent Optimization : Replace benzene with less toxic alternatives (e.g., toluene) while maintaining anhydrous conditions .

- Kinetic Studies : Vary temperature (60–100°C) and monitor progress via TLC to identify optimal reaction time .

Advanced: What strategies validate the absence of genotoxic impurities in final products?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.